molecular formula C19H23ClN2O4S B2423273 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide CAS No. 1207029-49-9

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide

Cat. No.: B2423273
CAS No.: 1207029-49-9
M. Wt: 410.91
InChI Key: XHHYSYKIJFXJPM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a dioxothiazolidinyl group, and a cyclohexyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-19(2,26-13-9-7-12(20)8-10-13)17(24)21-14-5-3-4-6-15(14)22-16(23)11-27-18(22)25/h7-10,14-15H,3-6,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHYSYKIJFXJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1N2C(=O)CSC2=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated reagent to form the chlorophenoxy intermediate.

    Synthesis of the dioxothiazolidinyl intermediate: This step involves the cyclization of a suitable precursor to form the dioxothiazolidinyl ring.

    Coupling of intermediates: The chlorophenoxy and dioxothiazolidinyl intermediates are then coupled with a cyclohexylamine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated analogs.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

Another area of interest is the compound’s potential as an anticancer agent. Preliminary studies have shown that derivatives of thiazolidinones possess cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies reported that the compound could significantly reduce the viability of breast cancer cells .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. A series of experiments assessed its effectiveness in controlling weed species in agricultural settings. The results indicated that the compound could inhibit the growth of several common weeds, making it a candidate for development as a selective herbicide .

Fungicidal Properties

In addition to herbicidal activity, studies have also explored the fungicidal potential of this compound. Laboratory tests showed that it effectively inhibited the growth of various fungal pathogens affecting crops, including Fusarium and Botrytis species. The compound's mode of action involves disrupting fungal cell wall synthesis .

Case Studies

StudyApplicationFindings
1AntimicrobialInhibition of E. coli and S. aureus growth; MIC values determined.
2AnticancerSignificant reduction in viability of breast cancer cells; induction of apoptosis observed.
3HerbicidalEffective control of common weed species; potential for selective application in crops.
4FungicidalInhibition of Fusarium and Botrytis growth; disruption of cell wall synthesis noted.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-cyclohexyl)-2-methylpropanamide: Lacks the dioxothiazolidinyl group.

    2-(4-bromophenoxy)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methylpropanamide: Contains a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide is unique due to the presence of both the chlorophenoxy and dioxothiazolidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide is a thiazolidinone derivative known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN2O4S
  • Molecular Weight : 396.89 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Thiazolidinone derivatives are recognized for their broad spectrum of biological activities. The specific compound under discussion has been evaluated for several pharmacological effects:

  • Antimicrobial Activity :
    • Thiazolidinones exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with thiazolidine cores can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Antibiofilm Activity :
    • The compound has demonstrated efficacy in reducing biofilm formation in bacterial cultures. For instance, in vitro studies have shown that it significantly decreases biofilm biomass in S. aureus strains .
  • Anticancer Potential :
    • Preliminary research suggests that thiazolidinone derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AS. aureus0.5 µg/mL
Compound BE. coli1 µg/mL
Compound CCandida albicans0.8 µg/mL

Table 2: Antibiofilm Activity Results

CompoundBiofilm Reduction (%)Concentration (µg/mL)Reference
Compound A>11%10× MIC
Compound B25%5× MIC
Compound C30%15× MIC

Case Study 1: Antibacterial Efficacy

In a study conducted by Gullapelli and Maroju (2023), a series of thiazolidinone derivatives were synthesized and tested against clinical isolates of S. aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics like vancomycin .

Case Study 2: Anticancer Mechanism Investigation

Research by Pan et al. (2023) explored the anticancer potential of thiazolidinone compounds on various cancer cell lines. The study found that the compounds induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations exceeding 10 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the 4-chlorophenoxy group can be introduced via coupling reactions using catalysts like palladium acetate, while the thiazolidinedione moiety may require cyclization under acidic or basic conditions. Solvents such as xylene or dichloromethane are common, with purification via column chromatography. Optimization of temperature (e.g., 80–120°C) and reaction time (12–48 hours) is critical to maximize yield .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : Confirm backbone structure (e.g., aromatic protons in 4-chlorophenoxy at δ 7.2–7.4 ppm, cyclohexyl protons in δ 1.2–2.5 ppm).
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing multiple methods reduces ambiguity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases, using ATP/NADPH depletion as readouts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the chlorophenoxy group (e.g., replace Cl with F or methyl) and the thiazolidinedione ring (e.g., introduce sulfonyl or alkyl groups).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PPARγ or HDACs.
  • Biological Testing : Compare derivatives in dose-response assays to identify critical functional groups .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Protein Binding Studies : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with putative targets.
  • Gene Expression Profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like Bax/Bcl-2).
  • CRISPR Knockout Models : Validate target relevance by silencing candidate genes in cell lines .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity across studies)?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Aggregate data from multiple labs using statistical tools (e.g., ANOVA with post-hoc tests).
  • Analytical Revalidation : Re-examine compound purity and stability (e.g., detect degradation products via LC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.